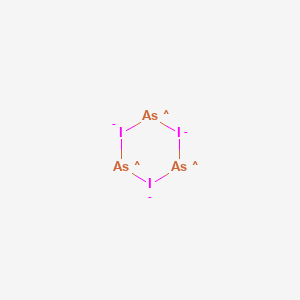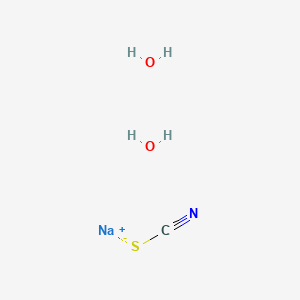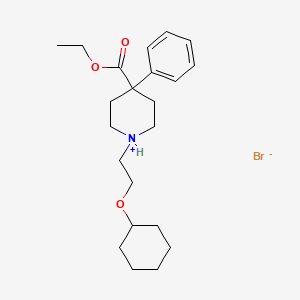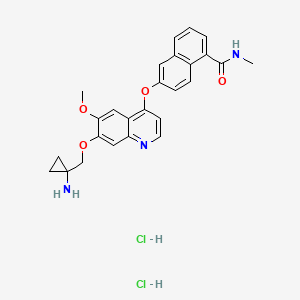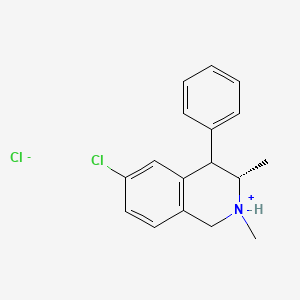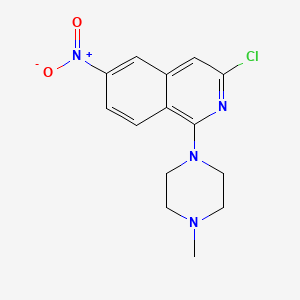![molecular formula C8H16N2O5 B13735138 [2-(Methacryloyloxy)ethyl]dimethylammonium nitrate CAS No. 35688-04-1](/img/structure/B13735138.png)
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate is a zwitterionic monomer used in the synthesis of polysulfobetaines. These polymers are electrically neutral and contain both cationic and anionic groups within a single monomer unit. This compound is known for its interesting properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethylammonium nitrate typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. One common method is the copper-mediated aqueous living radical polymerization, which allows for controlled polymerization and high monomer conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate undergoes various types of reactions, including:
Polymerization: This compound is primarily used in polymerization reactions to form polysulfobetaines.
Substitution: It can undergo substitution reactions where the methacryloyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Copper Bromide (CuBr): Used as a catalyst in copper-mediated polymerization.
Hexamethylated Tris(2-aminoethyl)amine (Me6TREN): Acts as a ligand in the polymerization process.
Major Products
The major products formed from these reactions are polysulfobetaines, which have applications in various fields due to their unique properties .
Aplicaciones Científicas De Investigación
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [2-(Methacryloyloxy)ethyl]dimethylammonium nitrate involves its zwitterionic nature, which allows it to form electrically neutral polymers. These polymers exhibit unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility. The molecular targets and pathways involved include interactions with biological membranes and proteins, leading to their applications in drug delivery and medical devices .
Comparación Con Compuestos Similares
Similar Compounds
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Another zwitterionic monomer used in the synthesis of similar polymers.
3-Sulfopropyl methacrylate potassium salt: Used in the synthesis of polysulfobetaines with similar properties.
Uniqueness
[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate is unique due to its specific zwitterionic structure, which imparts superior antielectrolyte behavior and biocompatibility compared to other similar compounds .
Propiedades
Número CAS |
35688-04-1 |
|---|---|
Fórmula molecular |
C8H16N2O5 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |
InChI |
InChI=1S/C8H15NO2.NO3/c1-7(2)8(10)11-6-5-9(3)4;2-1(3)4/h1,5-6H2,2-4H3;/q;-1/p+1 |
Clave InChI |
TXMOMUDMZGPZPS-UHFFFAOYSA-O |
SMILES canónico |
CC(=C)C(=O)OCC[NH+](C)C.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


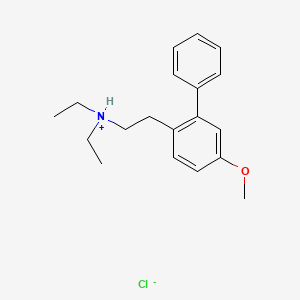
![1-(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-N-methylmethanimine oxide](/img/structure/B13735057.png)

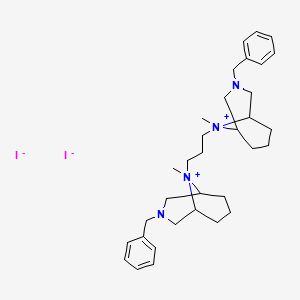
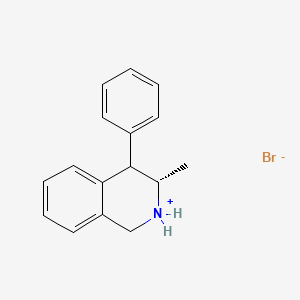
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
